N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound features a central acetamide bridge linking a 1H-indol-5-yl moiety to a 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine ring. The indole group is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase domains .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(21-15-6-7-16-14(10-15)8-9-20-16)12-23-19(25)11-13-4-2-1-3-5-17(13)22-23/h6-11,20H,1-5,12H2,(H,21,24) |
InChI Key |
NRMVVFPVKDWZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and the cycloheptapyridazine precursor. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cycloheptapyridazine Formation: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the cycloheptapyridazine moiety using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cycloheptapyridazine ring can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cycloheptapyridazine ring may also play a role in binding to specific proteins, thereby modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Indole Positional Isomerism : The target compound’s indol-5-yl group distinguishes it from indol-3-yl analogs (e.g., compounds in –5). Indol-5-yl substitution may alter binding modes in biological targets compared to indol-3-yl derivatives, which are more common in serotonin-related ligands .
- Heterocyclic Cores: The cycloheptapyridazinone in the target compound provides a seven-membered ring system, contrasting with smaller cores like pyridoindole (8h) or benzodiazepine (11p). Larger rings may enhance conformational stability or selectivity for specific protein pockets .
- Acetamide Linkage : All compounds utilize acetamide bridges, but modifications (e.g., oxoacetamide in ) influence hydrogen-bonding capacity and metabolic stability .
Pharmacological Implications
- Kinase Inhibition Potential: Compound 8h () and 11p () suggest that fused heterocycles with acetamide linkages are prioritized in kinase inhibitor design. The target’s cycloheptapyridazinone may similarly target ATP-binding sites but with distinct steric interactions .
- Anti-inflammatory and Antimicrobial Activity : The oxadiazole and isoxazole derivatives (–5) highlight roles of electronegative heterocycles in antimicrobial or anti-inflammatory applications. The target compound’s lack of such groups may shift its therapeutic focus .
- Synthetic Feasibility : High yields and purity for 8h () suggest optimized routes for indole-containing acetamides, whereas the target compound’s synthesis may face challenges due to its complex macrocycle .
Biological Activity
N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a cycloheptapyridazine structure. Its molecular formula is , and it has a molecular weight of approximately 304.39 g/mol. The structural composition suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that derivatives of indole and pyridazine compounds exhibit significant anticancer properties. For instance, pyridazinone derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, compounds similar to this compound have demonstrated cytotoxic effects against breast and lung cancer cells.
Anti-inflammatory Effects
The compound's structure allows for interactions with inflammatory pathways. Research has shown that indole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This anti-inflammatory activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Properties
Pyridazine derivatives are recognized for their antimicrobial activities against a range of pathogens. Studies have reported that compounds with similar structures exhibit inhibitory effects on bacterial growth and biofilm formation . The mechanism often involves disrupting bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can act as a modulator for various receptors related to pain and inflammation.
Study 1: Anticancer Efficacy
A study conducted on a series of indole-based compounds showed that those with pyridazine moieties exhibited enhanced anticancer activity compared to their non-pyridazine counterparts. The IC50 values for cell lines such as MCF7 (breast cancer) were significantly lower for these derivatives, indicating potent cytotoxicity .
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound reduced the secretion of inflammatory mediators in lipopolysaccharide-stimulated macrophages. The reduction in IL-1β production was statistically significant when compared to control groups .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
